molecular formula C6H7NO2 B1364968 2-(1H-pyrrol-2-yl)acetic Acid CAS No. 79673-53-3

2-(1H-pyrrol-2-yl)acetic Acid

Cat. No.: B1364968
CAS No.: 79673-53-3
M. Wt: 125.13 g/mol
InChI Key: GVUHUYQEAGMUNJ-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-2-yl)acetic Acid” is a chemical compound with the CAS Number: 79673-53-3 . It has a molecular weight of 125.13 and its IUPAC name is 1H-pyrrol-2-ylacetic acid . The compound is stored at a temperature of -10 degrees and is available in powder form .


Synthesis Analysis

The synthesis of pyrrole derivatives has been extensively studied. For instance, a series of biologically active pyrrole derivatives were synthesized via adaptable, smoothly accessible 2-(2-oxo-2-arylylethyl)malononitriles . Another method involves the one-pot reaction of lithiated propargylamines with isothiocyanates followed by sequential treatment with t-BuOK–DMSO and alkyl 2-bromoacetates .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9) . The InChI key is GVUHUYQEAGMUNJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrole derivatives are known to exhibit a broad range of agrochemical activity . They have been used in many sectors, including natural product chemistry, pharmaceutical chemistry, and agrochemical chemistry .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 83-84 degrees . It is a powder in physical form and is stored at a temperature of -10 degrees .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Derivatives : 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters have been synthesized in a one-pot reaction, demonstrating the chemical versatility of pyrrole-based compounds (Tarasova et al., 2019).
  • Formation of Pyrrole Nucleus : These compounds are formed through the initial formation of a thiophene core, which then recycles into the pyrrole nucleus (Tarasova et al., 2019).
  • Polymer Synthesis : Various poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid have been synthesized, demonstrating the potential of these compounds in materials science (Ho-Hoang et al., 1996).

Biological and Medicinal Applications

  • Inhibitory Activity : A derivative, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, shows inhibitory activity on aldose reductase enzyme and protein glycation, indicating potential for treating various pathological conditions (Anagnostou et al., 2002).
  • Insecticidal Agents : Certain pyrrole derivatives have been identified as potent insecticidal agents, demonstrating the diverse biological applications of these compounds (Abdelhamid et al., 2022).

Materials Science and Corrosion Inhibition

  • Conducting Polymers : The study of the electroactivity of pyrrole-derived polymers in various media has been conducted, showing their potential as new conducting materials with ionoselective or enantioselective properties (Ho-Hoang et al., 1996).
  • Corrosion Inhibition : Pyrazoline derivatives, including those with a pyrrole structure, have been studied for their role in corrosion inhibition, indicating their utility in industrial applications (Lgaz et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The study of pyrrole derivatives paves the way towards discovering new materials for potential use as insecticidal active agents . The diversity of these analogs in the therapeutic response profile has led many researchers to explore this skeleton to its maximum potential against several diseases or disorders .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrrol-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cellular DNA polymerases and protein kinases . These interactions are crucial for its biological activity, as they can influence various cellular processes, including DNA replication and protein phosphorylation. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to alterations in gene expression and changes in cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain cellular DNA polymerases by binding to their active sites . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . This degradation can lead to a decrease in its biological activity and effectiveness in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting the growth of certain cancer cells . At high doses, it can exhibit toxic or adverse effects, including damage to liver and kidney tissues . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it has been shown to be metabolized by liver enzymes, leading to the formation of several metabolites . These metabolites can have different biological activities and contribute to the overall effects of this compound on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is essential for its interactions with target biomolecules and its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to accumulate in the nucleus, where it can interact with DNA and nuclear proteins . This localization is important for its role in regulating gene expression and other nuclear processes.

Properties

IUPAC Name

2-(1H-pyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUHUYQEAGMUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400972
Record name 2-(1H-pyrrol-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79673-53-3
Record name 2-(1H-pyrrol-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrrol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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